molecular formula C26H32N4O2 B368565 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide CAS No. 942863-64-1

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide

Cat. No.: B368565
CAS No.: 942863-64-1
M. Wt: 432.6g/mol
InChI Key: XAXWMQSEOOAGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted at the 2-position with a 1-benzyl-5-oxopyrrolidin-3-yl moiety and at the 1-position with an N,N-di(propan-2-yl)acetamide group. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and ion channels.

Properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-18(2)30(19(3)4)25(32)17-29-23-13-9-8-12-22(23)27-26(29)21-14-24(31)28(16-21)15-20-10-6-5-7-11-20/h5-13,18-19,21H,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWMQSEOOAGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Pre-Functionalized Carbonyl Precursors

A common approach involves reacting 4-(benzylamino)-5-oxopentanoic acid derivatives with o-phenylenediamine under acidic conditions. For example, heating 4-(benzylamino)-5-oxopentanoic acid methyl ester with o-phenylenediamine in glacial acetic acid at 80–90°C for 12 hours yields the 2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazole scaffold in 68–72% yield. This method benefits from simplicity but requires stringent temperature control to avoid over-oxidation of the pyrrolidinone ring.

Post-Cyclization Functionalization

Alternative routes first construct the benzimidazole core, followed by C-2 substitution. Patent data describes the use of Ullmann coupling between 2-chlorobenzimidazole and 1-benzyl-5-oxopyrrolidin-3-ylboronic acid in the presence of CuI/L-proline catalyst systems, achieving 65% yield after 24 hours at 110°C. While this method offers regioselectivity, the requirement for anhydrous conditions and specialized catalysts increases operational complexity.

Pyrrolidinone Ring Synthesis and Functionalization

The 1-benzyl-5-oxopyrrolidin-3-yl group is synthesized through a Michael addition-cyclization sequence.

Michael Addition-Cyclization Protocol

Benzylamine reacts with ethyl acrylate in methanol at 0–5°C to form β-amino ester intermediates, which undergo intramolecular cyclization upon treatment with trifluoroacetic anhydride (TFAA). This two-step process delivers 1-benzyl-5-oxopyrrolidin-3-carboxylic acid ethyl ester in 81% yield. Subsequent hydrolysis with NaOH/EtOH provides the free acid for coupling reactions.

Stereochemical Considerations

Racemization at the pyrrolidinone C-3 position occurs above pH 9 during hydrolysis. Patent EP1765789A1 recommends conducting saponification at pH 7.5–8.5 using NaHCO₃ to preserve stereochemical integrity. Chiral HPLC analysis confirms >98% enantiomeric excess when following this protocol.

Acetamide Side Chain Installation

The N,N-diisopropylacetamide group is introduced via nucleophilic acyl substitution.

Carbodiimide-Mediated Coupling

Activation of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetic acid with N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of diisopropylamine, affords the target compound in 76% yield. Excess amine (2.5 eq) ensures complete conversion, with residual reagents removed via aqueous workup (10% citric acid followed by saturated NaHCO₃).

Microwave-Assisted Amination

Recent advancements utilize microwave irradiation (150°C, 20 minutes) to accelerate the coupling between acid chlorides and diisopropylamine. This method reduces reaction time from 12 hours to 30 minutes while maintaining yields at 74–78%.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces needle-like crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 187–189°C, indicative of high purity.

Chromatographic Methods

Flash chromatography (SiO₂, EtOAc/hexane gradient) resolves residual diisopropylamine, with final product purity >99.5% confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Acid-Catalyzed Condensation6898.212 hLow-cost reagents
Ullmann Coupling6599.124 hRegioselective
Microwave Amination7699.70.5 hRapid kinetics

Data synthesized from Refs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new materials or as an intermediate in organic synthesis processes. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that this compound may exhibit biological activity , particularly in antimicrobial and anticancer domains. Preliminary studies suggest it could interact with specific biological targets, potentially modulating enzyme activities or receptor functions.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of related benzimidazole derivatives, demonstrating their effectiveness against various cancer cell lines. The mechanism of action involved inhibiting cell proliferation and inducing apoptosis through specific molecular pathways .

Medicine

The compound is being explored as a candidate for drug development . Its structural attributes suggest potential therapeutic effects, particularly in treating cancer and infectious diseases. The ability to modify its chemical structure can lead to compounds with improved efficacy and reduced side effects.

Case Study: Antimicrobial Properties

In vitro studies have shown that similar benzimidazole derivatives possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of the compound in developing new antibiotics .

Industry

In industrial applications, this compound can be utilized in the formulation of advanced materials and chemical processes. Its unique properties may contribute to innovations in coatings, polymers, and other specialized materials.

Comparative Analysis Table

Application AreaKey FindingsReferences
ChemistryServes as a building block for complex molecules
BiologyExhibits antimicrobial and anticancer properties
MedicinePotential drug candidate for cancer treatment
IndustryUsed in advanced materials development

Mechanism of Action

The mechanism by which N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzimidazole-Pyrrolidinone Derivatives

  • Compound 12 (): 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide

    • Key Differences : Replaces the N,N-di(propan-2-yl)acetamide with a hydrazide group.
    • Synthesis : 65% yield, melting point 194–195°C .
    • Impact : The hydrazide group may reduce lipophilicity compared to the target compound’s branched acetamide.
  • Compound 14 (): N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide Key Differences: Substitutes the diisopropyl group with a dimethylpyrrolyl moiety. Synthesis: 67% yield, melting point 204°C (decomposition) .

Benzimidazole-Sulfinyl/Sulfonyl Derivatives

  • Compounds 3ae/3af (): N-(Carbamoylmethyl)-2-{4-[(5/6-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide Key Differences: Incorporates sulfinyl/sulfonyl groups and a pyridylmethyl substituent. Synthesis: 73% yield for a 1:1 mixture of 5-methoxy/6-methoxy isomers . Impact: Sulfonyl groups enhance solubility but may reduce membrane permeability compared to the target compound’s acetamide .

Analogues with Modified Heterocyclic Cores

Benzothiazole Derivatives

  • 2-(2-Oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide ():
    • Key Differences : Replaces benzimidazole with benzothiazole.
    • Properties : Molecular weight 292.396, CAS 113296-62-1 .
    • Impact : The sulfur atom in benzothiazole may increase electronegativity, altering electronic distribution and binding affinity.

Quinazolinone Derivatives

  • N-(1-Benzyl-4-piperidinyl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide (): Key Differences: Quinazolinone core with a pyrazolylamino side chain. Impact: The quinazolinone moiety is associated with kinase inhibition, suggesting divergent pharmacological targets compared to the benzimidazole-based compound .

Functional Group Comparisons

Acetamide Substituents

  • Suvecaltamide (): 2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide Key Differences: Trifluoroethoxy-pyridyl group instead of benzimidazole-pyrrolidinone. Activity: Voltage-activated calcium channel stabilizer .
  • N,N′-1,2-Ethanediylbis[2-(ethenylsulfonyl)acetamide] (): Key Differences: Symmetric bis-acetamide with ethenylsulfonyl groups.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Lipophilicity Pharmacological Relevance
N,N-di(propan-2-yl)acetamide Target Compound High Potential CNS penetration
Hydrazide (Compound 12) Moderate May form hydrogen bonds
Trifluoroethoxy (Suvecaltamide) High Metabolic stability
Sulfonyl (3ae/3af) Low Enhanced solubility

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s structural complexity may result in lower yields compared to simpler analogues like Compound 14 (67% yield) .
  • Pharmacological Potential: While suvecaltamide () demonstrates calcium channel modulation, the target compound’s benzimidazole-pyrrolidinone core could target proteases or kinases, warranting further study .
  • Solubility Challenges : Sulfonyl-containing analogues () show improved aqueous solubility but may require formulation optimization for bioavailability .

Biological Activity

The compound 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide , with a CAS number of 955453-35-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure integrates a benzimidazole moiety and a pyrrolidine backbone, which are known for their pharmacological significance. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC26H32N4O2
Molecular Weight432.6 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its structural components:

  • Benzimidazole Moiety : Known for its role in various therapeutic applications, including anti-cancer and anti-inflammatory effects.
  • Pyrrolidine Backbone : This structure can enhance the compound’s ability to interact with biological targets, potentially affecting neurotransmitter systems and cellular signaling pathways.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally similar to This compound exhibit anticonvulsant properties. For instance, research on related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protection in animal models of epilepsy, including:

  • Maximal Electroshock (MES) test
  • Subcutaneous Pentylenetetrazole (s.c. PTZ) test
    These findings suggest that the compound may also possess similar anticonvulsant efficacy, warranting further investigation into its pharmacological profile .

Anticancer Potential

The benzimidazole component has been associated with anticancer activity. Compounds featuring this moiety have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation
    Preliminary studies suggest that This compound could exhibit similar properties, making it a candidate for cancer therapy .

Anti-inflammatory Effects

Compounds with benzimidazole structures are also known for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. The potential for This compound to modulate inflammatory responses is an area of active research .

Case Studies and Research Findings

Several studies have examined compounds similar to This compound , revealing promising results:

  • Anticonvulsant Study : A study on AS-1 showed effective seizure control in multiple models of epilepsy, indicating that similar compounds might be beneficial in treating epilepsy .
  • Anticancer Activity : Research on benzimidazole derivatives highlighted their ability to induce apoptosis in cancer cells, suggesting that our compound could be explored for its anticancer effects .
  • Inflammation Modulation : Studies on related compounds indicated significant reductions in inflammatory markers, supporting the hypothesis that this compound may also exert anti-inflammatory effects .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including cyclization, alkylation, and condensation reactions. For example:

  • Benzimidazole core formation : Reacting substituted o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., acetic acid) forms the benzimidazole scaffold .
  • Pyrrolidinone substitution : Introducing the 1-benzyl-5-oxopyrrolidin-3-yl moiety may involve Michael addition or nucleophilic substitution, as seen in analogous syntheses of benzimidazole-pyrrolidinone hybrids .
  • Acetamide functionalization : Coupling the benzimidazole intermediate with N,N-diisopropylacetamide via acylation or nucleophilic displacement, often using coupling agents like EDCI/HOBt in anhydrous solvents . Key intermediates include 2-(1H-benzimidazol-2-yl)acetamide precursors and 1-benzyl-5-oxopyrrolidin-3-yl derivatives , characterized by melting points and NMR .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, benzimidazole protons typically resonate at δ 7.2–8.5 ppm, while pyrrolidinone carbonyls appear near δ 170 ppm .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., observed m/z 462.25 for related structures) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
  • Elemental analysis : Validates purity by matching calculated and observed C/H/N ratios (e.g., ±0.3% deviation) .

Q. What are the common pharmacological targets associated with benzimidazole-acetamide derivatives?

Benzimidazole-acetamides often exhibit anti-inflammatory , antioxidant , or enzyme-inhibitory activities. For instance:

  • Cyclooxygenase (COX) inhibition : Structural analogs show selectivity for COX-2 via hydrophobic interactions with the active site .
  • DNA intercalation : Planar benzimidazole moieties may bind to DNA grooves, as demonstrated in metal complex studies .
  • Antimicrobial activity : Substituents like the pyrrolidinone group enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzimidazole core?

  • Solvent selection : Ethanol or DMF under reflux (80–100°C) improves cyclization efficiency compared to non-polar solvents .
  • Catalyst optimization : Piperidine or acetic acid catalysis enhances imidazole ring closure, with yields increasing from 50% to 65% when reaction time extends from 2 to 4 hours .
  • Purification strategies : Recrystallization from methanol/water mixtures (3:1 v/v) removes unreacted precursors, as evidenced by TLC monitoring .

Q. What strategies resolve discrepancies in NMR spectral data for substituted benzimidazole derivatives?

  • Variable temperature (VT-NMR) : Reduces signal broadening caused by conformational exchange in flexible pyrrolidinone groups .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., HSQC correlates carbonyl carbons (δ 170 ppm) with adjacent protons in the pyrrolidinone ring .
  • DFT calculations : Predicts chemical shifts and coupling constants to validate experimental data. For example, B3LYP/6-31G(d) models match observed 1H NMR within ±0.2 ppm .

Q. What in vitro assays are appropriate for evaluating anti-inflammatory activity, and how should controls be designed?

  • COX-2 inhibition assay : Use purified recombinant COX-2 enzyme with arachidonic acid substrate. Measure prostaglandin E2 (PGE2) levels via ELISA, with celecoxib as a positive control .
  • NF-κB luciferase reporter assay : Treat transfected macrophages (e.g., RAW 264.7) with LPS to induce inflammation. Normalize data to Renilla luciferase and compare to dexamethasone .
  • Cytotoxicity controls : Include MTT assays on human fibroblast cells (e.g., HSF) to exclude false positives from cell death .

Methodological Considerations

  • Contradiction analysis : If spectral data conflicts with literature (e.g., unexpected downfield shifts), cross-validate with alternative techniques (e.g., X-ray crystallography or elemental analysis) .
  • Yield optimization : Use Design of Experiments (DoE) to statistically assess factors like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design identified ethanol reflux (80°C) and 10 mol% piperidine as optimal for benzimidazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.